tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate
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Overview
Description
tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a][1,4]diazepines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a formyl group, and a tetrahydroimidazo[1,2-a][1,4]diazepine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a][1,4]diazepine ring system.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific reagents like NaBH4 for reduction or KMnO4 for oxidation. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: The compound is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the imidazo[1,2-a][1,4]diazepine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,4]diazepines: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Formyl-Substituted Compounds: Compounds with formyl groups in different positions or on different core structures can exhibit different reactivity and biological properties.
tert-Butyl Esters: Compounds with tert-butyl ester groups on different core structures can be compared in terms of their stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O3 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)10-4-5-16-9(8-17)6-15-11(16)7-14-10/h6,8,10,14H,4-5,7H2,1-3H3 |
InChI Key |
LWJQXBNVBVAWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN2C(=NC=C2C=O)CN1 |
Origin of Product |
United States |
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